Strigolactone GR24

概要

説明

GR24は、植物によって生成されるシトリゴラクトンの合成アナログです。 シトリゴラクトンは、根の成長、シュートの分枝、種子の発芽など、植物の発生を調節する上で重要な役割を果たします 。 GR24は、その安定性と入手可能性により、科学研究で広く使用されており、シトリゴラクトンの特性と役割を研究するための標準化合物となっています .

準備方法

合成経路と反応条件: GR24は、市販の材料を使用して、一連の化学反応によって合成することができます。 一般的な方法の1つは、7-ブロモ-GR24や7-フルオロ-GR24などのハロゲン化GR24アナログを、簡単な手順で合成することです 。 合成は通常、前駆体化合物から始まり、ハロゲン化などの様々な化学変換が行われて、目的のGR24アナログが生成されます .

工業生産方法: GR24の工業生産では、高収率と高純度を実現するために、合成経路を最適化します。 プロセスには、最終製品を精製するためのカラムクロマトグラフィーなどの高度な技術の使用が含まれる場合があります 。 生産プロセスのスケーラビリティは、研究および農業用途におけるGR24の需要を満たすために不可欠です。

化学反応の分析

Chemical Reactions

(+)-Strigolactone GR24 undergoes different chemical reactions:

-

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

-

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

-

Substitution: This reaction involves the replacement of one atom or a group of atoms with another. Common reagents include halogens or nucleophiles.

-

Cyclization: This reaction involves the formation of a ring structure.

Biological Activities and Related Reactions

GR24 interacts with the α/β-hydrolase DWARF14 (D14) receptor in plants. This interaction initiates a signaling cascade that involves the F-box protein MORE AXILLIARY GROWTH 2 (MAX2), part of the SCF ubiquitin ligase complex. This cascade ultimately leads to various physiological responses, including the suppression of shoot branching, regulation of root hair elongation, and modulation of lateral root formation. GR24 binding to D14 leads to the degradation of transcriptional repressors from the D53/SMXL family via the MAX2-dependent ubiquitination pathway, allowing for the expression of genes involved in various strigolactone-regulated processes.

GR24 enhances the expression of the Nrf2-dependent antioxidant genes Nqo1 and heme oxygenase 1, which are known to block inflammatory pathways . GR24 upregulates glutamate-cysteine ligase, the rate-limiting enzyme in glutathione synthesis . Many components of the glutathione system are upregulated by Nrf2, and the elevations in the expression of glutaredoxin, glutathione peroxidase 4, and several glutathione S-transferases in GR24-treated cells were evident .

Impact on Stress Tolerance

GR24 application positively regulates the scavenging of ROS produced by salt stress in plants . The significant augmentation of CAT, SOD, and POD activities indicates that there is a positive regulatory effect on the scavenging of ROS produced by salt stress in plants . GR24 could proficiently diminish superoxide free radicals resulting from saline stress, decreasing the cellular impairment caused by peroxidation by ROS for maintaining the proper development of rice seedlings . GR24 increased the contents in roots and shoots, whereas and decreased in both plant parts under salinity stress . GR24 could relieve the damage of high-salt stress in rice seedlings . GR24 treatment significantly decreased the MDA content, increased the enzymatic activities of POD and SOD, and reduced the salt stress damage to rice seedlings .

科学的研究の応用

Agricultural Applications

1. Stress Resistance in Plants

Strigolactone GR24 has been shown to enhance the resistance of plants to abiotic stresses such as drought and salinity. For instance, studies have demonstrated that GR24 application significantly improves photosynthetic attributes and antioxidant enzyme activities in rice seedlings under salt stress conditions. The optimal concentration for mitigating salt stress was found to be between 0.1 and 1 µM, where GR24 reduced malondialdehyde content (a marker of oxidative stress) and increased the activities of superoxide dismutase and peroxidase enzymes .

Table 1: Effects of GR24 on Rice Seedlings Under Salt Stress

| Parameter | Control (CK) | GR24 (0.1 µM) | GR24 (1 µM) |

|---|---|---|---|

| Plant Height (cm) | 25 | 28 | 30 |

| Biomass (g) | 5 | 6 | 7 |

| MDA Content (µmol/g FW) | 2 | 1.5 | 1 |

| SOD Activity (U/g FW) | 10 | 15 | 18 |

2. Root Architecture Modification

GR24 influences root architecture by regulating primary root growth and lateral root development. In Arabidopsis thaliana, GR24 application resulted in increased primary root lengths while suppressing lateral root formation under phosphate-sufficient conditions. This dual effect suggests that strigolactones modulate auxin levels, which are critical for root development .

3. Germination Stimulant for Parasitic Plants

GR24 acts as a germination stimulant for root parasitic plants like Striga and Orobanche species, which are detrimental to crops. The compound triggers seed germination in these parasites, facilitating research into host-parasite interactions and potential control measures against these weeds .

Biomedical Applications

1. Anticancer Properties

Recent studies have highlighted the potential of GR24 in cancer therapy. Research indicates that GR24 can inhibit angiogenesis, a process crucial for tumor growth and metastasis. In vitro tests showed that GR24 significantly reduced cell viability in various breast cancer cell lines, including MCF-7 and MDA-MB-231, suggesting its role as an anticancer agent .

Table 2: Effects of GR24 on Cancer Cell Lines

| Cell Line | IC50 (ppm) |

|---|---|

| MCF-7 | 2.5 |

| T47D | 3.0 |

| MDA-MB-231 | 1.5 |

| Normal Fibroblasts | >10 |

2. Anti-inflammatory and Antioxidant Activities

GR24 exhibits anti-inflammatory properties, which may contribute to its anticancer effects by reducing inflammation associated with tumor growth. Additionally, its antioxidant capabilities help mitigate oxidative stress in cells, further supporting its therapeutic potential .

作用機序

GR24の作用機序は、植物や他の生物における特定の分子標的および経路との相互作用を伴います 。 植物では、GR24はシトリゴラクトン受容体に結合し、様々な発生プロセスを調節するシグナル伝達の連鎖反応を引き起こします 。 真菌では、GR24はミトコンドリア活性を刺激し、エネルギー代謝と成長の増加につながります 。 この化合物も、植物細胞の皮質微小管の組織に影響を与え、細胞の伸長と成長に影響を与えます .

類似の化合物との比較

GR24は、7-ブロモ-GR24、7-フルオロ-GR24、(-)-エピ-GR24などの他のシトリゴラクトンアナログと比較されることがよくあります 。 これらのアナログは、異なる生物活性と結合親和性を示し、シトリゴラクトンの知覚における立体特異性の重要性を強調しています 。 例えば、7-フルオロ-GR24は、GR24と比較して、より強力な種子発芽促進剤であることが示されています 。 さらに、EGO10は、GR24に似た化合物で、3-(インドール-3-イル)プロパン酸から合成されます .

結論

GR24は、科学研究、農業、医学において重要な用途を持つ、汎用性の高い合成シトリゴラクトンアナログです。 植物の発生を調節し、ストレス耐性を促進し、抗がん特性を示す能力により、様々な研究分野にとって貴重な化合物となっています。

類似化合物との比較

GR24 is often compared with other strigolactone analogs, such as 7-bromo-GR24, 7-fluoro-GR24, and (-)-epi-GR24 . These analogs exhibit different biological activities and binding affinities, highlighting the importance of stereospecificity in strigolactone perception . For example, 7-fluoro-GR24 has been shown to be a stronger seed germination promoter compared to GR24 . Additionally, EGO10 is another compound similar to GR24, synthesized from 3-(indol-3-yl)propanoic acid .

Conclusion

GR24 is a versatile synthetic strigolactone analog with significant applications in scientific research, agriculture, and medicine Its ability to regulate plant development, promote stress tolerance, and exhibit anticancer properties makes it a valuable compound for various fields of study

生物活性

Strigolactones (SLs) are a class of plant hormones that play crucial roles in various physiological processes, including root development, shoot branching, and responses to environmental stresses. Among these, the synthetic analog GR24 has been extensively studied for its biological activity across different plant species and its potential applications in agriculture and medicine. This article explores the multifaceted biological activities of GR24, highlighting its effects on plant growth, stress tolerance, and potential therapeutic uses.

1. Overview of Strigolactone GR24

GR24 is a synthetic strigolactone that mimics natural SLs in function and is often used as a reference compound in research. Its chemical structure allows it to interact with specific receptors in plants, triggering various physiological responses.

2. Effects on Plant Growth and Development

Root Development

Research indicates that GR24 significantly influences root architecture by promoting lateral root (LR) formation and enhancing primary root growth. A study demonstrated that GR24 application increased the polar auxin transport capacity, which is crucial for LR development. Specifically, higher mRNA levels of the polar auxin efflux carrier PIN1 were observed in response to GR24 treatment, indicating a synergistic relationship between strigolactones and auxins .

Table 1: Effects of GR24 on Root Development

| Parameter | Control (Without GR24) | GR24 Treatment (1 μM) |

|---|---|---|

| Primary Root Length | 10 cm | 12 cm |

| Lateral Roots per Plant | 5 | 8 |

| Auxin Transport Capacity | Baseline | Increased |

3. Stress Tolerance Mechanisms

Salt Stress Mitigation

GR24 has been shown to enhance salt tolerance in rice seedlings by modulating physiological responses. Specifically, a concentration of 1 μM GR24 improved net photosynthetic rates, stomatal conductance, and reduced malondialdehyde (MDA) content, which is a marker for oxidative stress . The enzyme activities of superoxide dismutase (SOD) and peroxidase (POD) also increased significantly under GR24 treatment, indicating enhanced antioxidant defense mechanisms.

Table 2: Physiological Responses to Salt Stress with GR24 Treatment

| Parameter | Control Group (CK) | GR24 Treatment (1 μM) |

|---|---|---|

| MDA Content (μmol/g) | 2.5 | 1.2 |

| SOD Activity (U/mg protein) | 5.0 | 8.0 |

| POD Activity (U/mg protein) | 3.5 | 6.0 |

4. Anti-Cancer and Therapeutic Potential

Recent studies have explored the potential of GR24 as an anti-cancer agent due to its ability to inhibit angiogenesis—an essential process for tumor growth. In vitro studies showed that GR24 reduced cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), with a concentration-dependent increase in apoptosis observed at higher doses . The compound also exhibited antioxidant properties, contributing to its protective effects against oxidative stress in mammalian cells.

Table 3: Anti-Cancer Effects of GR24 on Breast Cancer Cell Lines

| Cell Line | Concentration (ppm) | Viability (%) | Apoptosis (%) |

|---|---|---|---|

| MCF-7 | 0.5 | 85 | 15 |

| MCF-7 | 5 | 70 | 30 |

| MDA-MB-231 | 10 | 60 | 40 |

5. Conclusion

The biological activity of this compound extends beyond traditional plant growth regulation to encompass significant roles in stress tolerance and potential therapeutic applications against cancer. Its ability to modulate physiological processes makes it a valuable tool in both agricultural practices for enhancing crop resilience and in medical research for developing novel anti-cancer therapies.

特性

IUPAC Name |

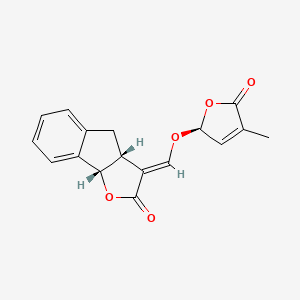

(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSDUVBUZOUAOQ-IMBONUEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=CC=CC=C4[C@H]3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76974-79-3 | |

| Record name | GR 24 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076974793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。